4-Chloro-5-fluoro-2-(3-fluoro-5-(trifluoromethyl)pyridin-2-yl)pyrimidine
Overview
Description
4-Chloro-5-fluoro-2-(3-fluoro-5-(trifluoromethyl)pyridin-2-yl)pyrimidine is a complex organic compound characterized by the presence of multiple halogen atoms, including chlorine, fluorine, and trifluoromethyl groups. This compound is part of the pyrimidine family, which are heterocyclic aromatic organic compounds similar to pyridine but with two nitrogen atoms in the ring structure. The presence of multiple halogens and the pyrimidine ring structure make this compound particularly interesting for various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-5-fluoro-2-(3-fluoro-5-(trifluoromethyl)pyridin-2-yl)pyrimidine typically involves multi-step organic reactions. One common approach is the Suzuki-Miyaura cross-coupling reaction , which involves the coupling of a boronic acid derivative with a halide under palladium catalysis. The reaction conditions usually require a palladium catalyst, a base, and an appropriate solvent to facilitate the coupling process.
Industrial Production Methods: In an industrial setting, the production of this compound would involve scaling up the synthetic routes mentioned above. This would require careful control of reaction conditions, including temperature, pressure, and the use of industrial-grade reagents and catalysts. The process would also involve purification steps to ensure the final product meets the required purity standards.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst can be used.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as halides or alkoxides.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions might yield carboxylic acids or ketones, while reduction reactions could produce amines or alcohols.
Scientific Research Applications
Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its multiple halogen atoms make it a versatile intermediate in organic synthesis.
Biology: In biological research, this compound can be used to study the effects of halogenated compounds on biological systems. It can also serve as a probe to investigate the interactions between halogenated molecules and biological targets.
Medicine: In the field of medicine, this compound has potential applications in the development of new pharmaceuticals. Its unique structure and reactivity make it a candidate for the synthesis of drugs that target specific biological pathways.
Industry: In industry, this compound can be used in the production of agrochemicals, such as pesticides and herbicides. Its ability to interact with biological systems makes it useful in the development of compounds that can control pests and weeds.
Mechanism of Action
The mechanism by which 4-Chloro-5-fluoro-2-(3-fluoro-5-(trifluoromethyl)pyridin-2-yl)pyrimidine exerts its effects depends on its specific application. For example, in pharmaceuticals, it may interact with specific molecular targets, such as enzymes or receptors, to modulate biological pathways. The exact molecular targets and pathways involved would need to be determined through detailed biochemical studies.
Comparison with Similar Compounds
2-Chloro-4-fluoro-5-(3-methyl-2,6-dioxo-4-(trifluoromethyl)pyrimidin-1-yl)benzoic Acid
3-Chloro-2-fluoro-5-(trifluoromethyl)pyridine
Uniqueness: 4-Chloro-5-fluoro-2-(3-fluoro-5-(trifluoromethyl)pyridin-2-yl)pyrimidine is unique due to its specific arrangement of halogen atoms and the presence of the pyrimidine ring. This arrangement provides it with distinct chemical properties and reactivity compared to similar compounds.
Properties
IUPAC Name |
4-chloro-5-fluoro-2-[3-fluoro-5-(trifluoromethyl)pyridin-2-yl]pyrimidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H3ClF5N3/c11-8-6(13)3-18-9(19-8)7-5(12)1-4(2-17-7)10(14,15)16/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LJNUTWSIEAPQEQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1F)C2=NC=C(C(=N2)Cl)F)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H3ClF5N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.59 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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